Silanamine, N-ethyl-1,1,1-trimethyl-

Description

Contextualization within Silanamine Chemistry

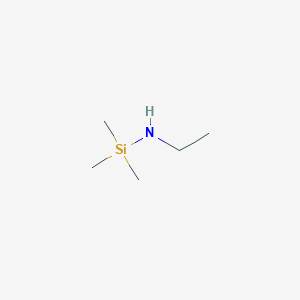

Silanamine, N-ethyl-1,1,1-trimethyl- belongs to the class of monosilylated secondary amines. Its structure features a single nitrogen atom bonded to one ethyl group (-CH₂CH₃) and one trimethylsilyl (B98337) group (-Si(CH₃)₃). The trimethylsilyl group is a common motif in organosilicon chemistry, valued for its steric bulk and electronic effects.

Table 1: Physicochemical Properties of Silanamine, N-ethyl-1,1,1-trimethyl-

| Property | Value | Source |

| CAS Number | 1735-00-8 | chemicalbook.com |

| Molecular Formula | C₅H₁₅NSi | nih.gov |

| Boiling Point | 90.1-90.8 °C | chemicalbook.com |

| Density (Predicted) | 0.753±0.06 g/cm³ | chemicalbook.com |

| pKa (Predicted) | 13.07±0.70 | chemicalbook.com |

Nomenclature and Structural Elucidation Considerations

The systematic naming of organosilicon compounds follows IUPAC (International Union of Pure and Applied Chemistry) guidelines. For Silanamine, N-ethyl-1,1,1-trimethyl-, the nomenclature can be understood as follows:

Silanamine : This is the parent name, indicating a compound with a silicon-nitrogen single bond (Si-N), analogous to "amine" for carbon-nitrogen compounds. chemspider.com

1,1,1-trimethyl- : This prefix indicates that three methyl groups are attached to the silicon atom (position 1 of the silanamine root).

N-ethyl- : This prefix indicates that an ethyl group is attached to the nitrogen atom.

The structure of this compound is elucidated and confirmed using a combination of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR would show characteristic signals for the protons on the ethyl group (a quartet and a triplet) and a sharp singlet for the nine equivalent protons of the three methyl groups on the silicon atom. ¹³C NMR would similarly show distinct peaks for the carbons in the ethyl and trimethylsilyl groups. ²⁹Si NMR, a specialized technique for silicon-containing compounds, would provide a specific chemical shift confirming the silicon environment.

Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands corresponding to C-H, N-H (if present, though this is a secondary amine), and Si-C bond vibrations. The absence of a strong N-H stretch would confirm it is a disubstituted amine.

Table 2: Structural and Identification Data

| Identifier | Value |

| IUPAC Name | N-ethyl-1,1,1-trimethylsilanamine |

| Molecular Formula | C₅H₁₅NSi |

| PubChem CID | 13172920 |

| Structure | A central nitrogen atom bonded to an ethyl group and a silicon atom. The silicon atom is bonded to three methyl groups. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-trimethylsilylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H15NSi/c1-5-6-7(2,3)4/h6H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPPDWYTBLMTPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15NSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00524650 | |

| Record name | N-Ethyl-1,1,1-trimethylsilanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00524650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1735-00-8 | |

| Record name | N-Ethyl-1,1,1-trimethylsilanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00524650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Approaches to N-Ethyl-1,1,1-trimethyl-N-(trimethylsilyl)silanamine Synthesis

The synthesis of N-Ethyl-1,1,1-trimethyl-N-(trimethylsilyl)silanamine, a bis(silyl)amine, is primarily achieved through the silylation of a primary amine precursor, ethylamine (B1201723). This process involves the replacement of the two active hydrogen atoms on the nitrogen with trimethylsilyl (B98337) (TMS) groups.

Silylation Reactions of Amines

Silylation is a chemical process that introduces a silyl (B83357) group, typically a trimethylsilyl (-Si(CH₃)₃) group, into a molecule, replacing an active hydrogen atom. colostate.edu In the context of amines, this reaction targets the labile protons of the N-H bonds. wikipedia.org The process can be modulated to produce either monosilylated or disilylated products depending on the stoichiometry of the reagents and reaction conditions. For primary amines like ethylamine, exhaustive silylation leads to the formation of the target compound, N-Ethyl-1,1,1-trimethyl-N-(trimethylsilyl)silanamine. This transformation reduces the basicity of the nitrogen atom and increases the compound's volatility, which can be advantageous for applications like gas chromatography. wikipedia.org

Role of Silylating Agents and Catalysts

The efficiency and outcome of silylation reactions are highly dependent on the choice of the silylating agent and the presence of catalysts. These reagents vary in their reactivity, with some requiring catalysts to achieve effective conversion. cmu.edu

Hexamethyldisilazane (HMDS) is a potent and widely used silylating agent for a variety of functional groups, including amines. wikipedia.org It is particularly effective for producing bis(trimethylsilyl)amines. wikipedia.org The reaction with a primary amine like ethylamine proceeds by displacing the N-H protons with TMS groups, releasing ammonia (B1221849) as the sole byproduct, which simplifies product purification. cmu.eduresearchgate.net Although HMDS has a lower silylating power compared to other agents and may require forceful conditions or long reaction times, its effectiveness can be significantly enhanced with a catalyst. cmu.eduresearchgate.net The use of HMDS is favored in many applications due to its stability, cost-effectiveness, and the neutral conditions of the silylation process. cmu.educhemicalbook.comut.ac.ir

Table 1: Comparison of HMDS-based Silylation Conditions

| Substrate Type | Catalyst | Conditions | Outcome |

|---|---|---|---|

| Alcohols, Amines | Catalytic Iodine | Nearly neutral, efficient | Excellent yields |

| Glutamic Acid | Catalytic TMSCl | Refluxing xylene or acetonitrile | Good yield of pyroglutamic acid wikipedia.orgchemicalbook.com |

| Alcohols, Phenols | Bi(OTf)₃ | Solvent-free, room temperature | High conversion in short time researchgate.net |

Trimethylchlorosilane (TMSCl) is a versatile reagent in organosilicon chemistry. wikipedia.org It can act as a direct silylating agent for amines, where it reacts with the N-H bond to form a trimethylsilyl amine and hydrochloric acid. wikipedia.orggelest.com The HCl byproduct typically requires a base, such as triethylamine (B128534) or pyridine, to be present as an acid scavenger. researchgate.net

More frequently, TMSCl is employed as a catalyst in conjunction with stronger silylating agents like HMDS. wikipedia.orgchemicalbook.com In these reactions, TMSCl activates the substrate or the silylating agent, accelerating the silylation process. For instance, adding a catalytic amount of TMSCl to HMDS reactions can significantly improve the silylation of less reactive amines. colostate.eduresearchgate.net This combination is effective for the exhaustive silylation of primary amines to yield bis(silyl)amines. wikipedia.orgchemicalbook.com

Lithium-based reagents provide a powerful and distinct pathway for the silylation of amines. This method typically involves a two-step process. First, a strong, non-nucleophilic lithium base, such as an alkyllithium (e.g., n-butyllithium) or a lithium amide like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS), is used to deprotonate the amine. wikipedia.orgorganicchemistrydata.org This deprotonation generates a highly reactive lithium amide intermediate.

In the second step, this intermediate is quenched with an electrophilic silicon source, most commonly Trimethylchlorosilane (TMSCl). This reaction proceeds rapidly to form the desired N-silylated product. wikipedia.org This approach is particularly useful for achieving high yields and clean reactions, as the deprotonation step is often quantitative. The choice of a bulky lithium amide like LDA or LiHMDS can be advantageous as they are sterically hindered from acting as nucleophiles and are thus more selective for deprotonation. wikipedia.orgorganicchemistrydata.org

Advanced Synthetic Strategies for Related Organosilicon Amines

Beyond the classical methods, advanced strategies for synthesizing organosilicon amines are continually being developed to enhance efficiency, selectivity, and access to novel molecular architectures. Organometallic reagents, including both Grignard and organolithium compounds, have been instrumental in creating complex amines with high precision.

One advanced approach involves the use of silylzinc reagents, which can be prepared directly from silyl halides, offering a more economical and less hazardous alternative to pyrophoric silyllithium reagents. rameshrasappan.com These silylzinc compounds have proven effective in the synthesis of various organosilanes. rameshrasappan.com

Another area of development is catalytic hydrogenation for the reduction of imines to secondary amines, which provides an economical route to more complex amino-functional silanes. google.com Catalysts based on palladium, platinum, and other precious metals are effective for this transformation. google.com Furthermore, multicomponent reactions, such as the Ugi reaction, allow for the one-pot synthesis of complex amines from simple precursors, offering high efficiency. These modern methods expand the toolkit available for the synthesis of a diverse range of organosilicon amines for various applications.

Hydrosilylation Graft Reactions

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, stands as a versatile method for the formation of organosilicon compounds, including N-silylamines. This catalytic process offers an alternative to traditional methods that often utilize corrosive chlorosilanes. While specific examples detailing the synthesis of Silanamine, N-ethyl-1,1,1-trimethyl- via hydrosilylation are not extensively documented in publicly available literature, the general principles of this methodology are well-established for the synthesis of related N-silylamines.

The catalytic synthesis of N-silylamines can be achieved through several pathways, including the dehydrocoupling of amines with silanes and the hydrosilylation of imines. rsc.org The latter involves the addition of a hydrosilane to a carbon-nitrogen double bond. For a compound like Silanamine, N-ethyl-1,1,1-trimethyl-, a hypothetical hydrosilylation route could involve the reaction of an imine, such as N-ethylidenemethanamine, with trimethylsilane (B1584522) in the presence of a suitable catalyst.

Various transition metal complexes are known to catalyze hydrosilylation reactions. These catalysts facilitate the addition of the Si-H bond across the C=N bond of the imine, leading to the formation of the corresponding N-silylamine.

| Reactants | Catalyst Type | General Product |

| Imine (R1R2C=NR3) | Transition Metal Complexes | N-Silylamine |

| Hydrosilane (R3SiH) | (e.g., based on Ti, Fe) | (R1R2CH-N(SiR3)R3) |

This method is advantageous due to its atom economy and the milder reaction conditions that can often be employed compared to other synthetic routes. The reactivity and outcome of the hydrosilylation are influenced by the choice of catalyst, the nature of the substituents on the imine and the silane, and the reaction conditions.

Multi-step Preparations

A more conventional and widely documented approach for the synthesis of Silanamine, N-ethyl-1,1,1-trimethyl- is a multi-step process commencing with readily available precursors. The most common of these is the reaction between a chlorosilane and a primary amine.

This synthesis typically involves the reaction of chlorotrimethylsilane (B32843) with ethylamine. researchgate.net This reaction is a nucleophilic substitution at the silicon atom, where the nitrogen atom of the ethylamine attacks the silicon center, displacing the chloride ion.

In this reaction, a second equivalent of the amine is consumed to neutralize the hydrogen chloride that is formed as a byproduct, resulting in the formation of ethylammonium (B1618946) chloride. researchgate.net To avoid the consumption of the primary amine, an alternative base, such as a tertiary amine (e.g., triethylamine), can be used as a scavenger for the HCl.

The procedure generally involves the following steps:

Reaction: Chlorotrimethylsilane is reacted with an excess of ethylamine, or with a stoichiometric amount of ethylamine in the presence of an auxiliary base. The reaction is typically carried out in an inert solvent to facilitate the reaction and control the temperature.

Work-up: Following the reaction, the solid amine hydrochloride byproduct is removed by filtration.

Purification: The resulting filtrate, containing the desired silanamine, is then purified. This is commonly achieved by distillation to separate the product from the solvent and any remaining starting materials or byproducts.

| Step | Reagents/Process | Purpose |

| 1. Reaction | Chlorotrimethylsilane, Ethylamine, Inert Solvent | Formation of the Si-N bond |

| 2. Work-up | Filtration | Removal of ethylammonium chloride |

| 3. Purification | Distillation | Isolation of pure Silanamine, N-ethyl-1,1,1-trimethyl- |

This method is a robust and scalable approach for the preparation of a wide range of aminosilanes.

Spectroscopic and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of Silanamine, N-ethyl-1,1,1-trimethyl-. By analyzing the magnetic properties of its constituent atomic nuclei—specifically ¹H, ¹³C, ²⁹Si, and ¹⁵N—a comprehensive picture of the molecule's connectivity and chemical environment can be established.

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within the molecule. The spectrum of Silanamine, N-ethyl-1,1,1-trimethyl- is characterized by distinct signals corresponding to the trimethylsilyl (B98337) (SiMe₃) group, the ethyl (NCH₂CH₃) group, and the amine proton (NH).

The nine protons of the trimethylsilyl group are chemically equivalent due to free rotation around the Si-C bonds, resulting in a sharp, intense singlet. The protons of the ethyl group give rise to a quartet for the methylene (B1212753) (CH₂) protons, which are coupled to the three protons of the adjacent methyl group, and a triplet for the methyl (CH₃) protons, coupled to the two protons of the methylene group. The amine proton typically appears as a broad singlet, though its chemical shift and appearance can be influenced by solvent, concentration, and temperature.

Published spectral data for Silanamine, N-ethyl-1,1,1-trimethyl- in deuterated chloroform (B151607) (CDCl₃) is summarized in the table below.

| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| (CH₃)₃Si- | 0.15 | Singlet (s) | 9H |

| -CH₂CH₃ | 1.10 | Triplet (t) | 3H |

| -CH₂ CH₃ | 2.65 | Quartet (q) | 2H |

| Data sourced from publicly available spectral information. |

Carbon-13 (¹³C) NMR spectroscopy identifies the different carbon environments in the molecule. In a proton-decoupled ¹³C NMR spectrum of Silanamine, N-ethyl-1,1,1-trimethyl-, three distinct singlet signals are expected, corresponding to the three non-equivalent carbon atoms.

While specific, experimentally verified ¹³C NMR data for this compound is not widely published, the chemical shifts can be reliably predicted based on data from analogous structures such as ethylamine (B1201723) and other N-silylated amines. The carbon atoms of the trimethylsilyl group are expected to resonate at a very upfield position, characteristic of silicon-bound methyl groups. The carbons of the ethyl group will appear further downfield, with the methylene carbon (-CH₂-) being more deshielded (higher ppm value) than the methyl carbon (-CH₃) due to its direct attachment to the electronegative nitrogen atom.

| Assignment | Predicted Chemical Shift (δ) in ppm |

| (CH₃ )₃Si- | 0 - 5 |

| -CH₂CH₃ | 15 - 20 |

| -CH₂ CH₃ | 35 - 45 |

| Note: These are predicted values based on typical chemical shifts for similar functional groups. |

Silicon-29 (²⁹Si) NMR spectroscopy is a specialized technique used to probe the silicon environment directly. The ²⁹Si nucleus has a spin of 1/2, allowing for high-resolution spectra, although its low natural abundance (4.7%) and negative gyromagnetic ratio can necessitate longer acquisition times or the use of sensitivity-enhancement techniques.

The chemical shift in ²⁹Si NMR is highly sensitive to the nature of the substituents attached to the silicon atom. For aminosilanes of the type R₃Si-NR'R'', the silicon nucleus is typically shielded compared to tetralkylsilanes. For Silanamine, N-ethyl-1,1,1-trimethyl-, a single resonance is expected. The predicted chemical shift range for this compound is presented below, referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

| Assignment | Expected Chemical Shift (δ) in ppm |

| (CH₃)₃Si - | 0 to +15 |

| Note: This range is based on typical values for trimethylsilyl amines. |

Nitrogen-15 (¹⁵N) NMR spectroscopy provides direct insight into the electronic environment of the nitrogen atom. However, the practical application of ¹⁵N NMR is often limited by significant experimental challenges. The ¹⁵N isotope has a very low natural abundance (0.37%) and a low, negative gyromagnetic ratio, which results in inherently low sensitivity compared to ¹H NMR.

Consequently, direct 1D ¹⁵N NMR experiments require high sample concentrations and long experiment times. More commonly, indirect detection methods like Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) are used, which transfer magnetization from protons to the ¹⁵N nucleus to enhance sensitivity.

No specific ¹⁵N NMR data has been published for Silanamine, N-ethyl-1,1,1-trimethyl-. However, based on data for similar aliphatic secondary amines and silylamines, a characteristic chemical shift range can be predicted. Chemical shifts are typically referenced to liquid ammonia (B1221849) (0 ppm) or nitromethane.

| Assignment | Predicted Chemical Shift (δ) in ppm (vs. NH₃) |

| -N H- | 0 to 90 |

| Note: This is a general predicted range for secondary aliphatic amines. |

Mass Spectrometric Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a separation technique like gas chromatography, it provides a robust method for both identifying and quantifying volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of Silanamine, N-ethyl-1,1,1-trimethyl- due to its volatility. In a typical GC-MS analysis, the compound is first passed through a GC column, which separates it from other components based on its boiling point and affinity for the column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

Upon ionization, the molecule forms a molecular ion (M⁺•) and undergoes characteristic fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint. While the molecular ion peak for silylamines may be observed, it is often of low abundance. The fragmentation pattern is highly predictable and provides significant structural information.

Key expected fragments for Silanamine, N-ethyl-1,1,1-trimethyl- include:

[M-15]⁺ : A very common fragment resulting from the loss of a methyl radical (•CH₃) from the trimethylsilyl group. This is often the base peak or a peak of very high intensity.

m/z 73 : A prominent peak corresponding to the trimethylsilyl cation, [(CH₃)₃Si]⁺.

Alpha-cleavage : Fragmentation adjacent to the nitrogen atom is also expected. Cleavage of the C-C bond in the ethyl group would lead to the loss of a methyl radical, forming an ion at [M-15]⁺. Cleavage of the Si-N bond is less common but can contribute to the fragmentation pattern.

The combination of the retention time from the gas chromatograph and the unique fragmentation pattern from the mass spectrometer allows for the confident identification of Silanamine, N-ethyl-1,1,1-trimethyl- in complex mixtures. jst.go.jpnih.govnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules, offering a fingerprint based on the types of chemical bonds and functional groups present.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, exciting bond vibrations (stretching, bending). The spectrum of Silanamine, N-ethyl-1,1,1-trimethyl- is expected to show characteristic absorption bands corresponding to its functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 | Weak-Medium |

| C-H Stretch (asymmetric/symmetric) | -CH₃, -CH₂- | 2850 - 2960 | Strong |

| Si-C Stretch (asymmetric) | Si-(CH₃)₃ | 1250 - 1260 | Strong |

| C-N Stretch | Alkyl Amine | 1020 - 1250 | Medium |

| Si-N Stretch | Silylamine | 900 - 950 | Strong |

| Si-C Rock (symmetric) | Si-(CH₃)₃ | 830 - 860 | Strong |

Raman spectroscopy is complementary to FTIR. It detects changes in the polarizability of a molecule's electron cloud during vibration. Bonds that are symmetric and less polar tend to produce strong Raman signals. For Silanamine, N-ethyl-1,1,1-trimethyl-, the Si-C and Si-N bonds are expected to be particularly Raman active.

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | -CH₃, -CH₂- | 2850 - 2960 | Strong |

| Si-C Stretch (symmetric) | Si-(CH₃)₃ | ~600 - 700 | Strong |

| Si-N Stretch | Silylamine | 900 - 950 | Medium-Strong |

| C-C Stretch | Ethyl Group | ~880 | Medium |

Other Advanced Analytical Techniques for Structural and Purity Assessment

Beyond mass spectrometry and vibrational spectroscopy, other techniques are vital for a complete assessment of structure and purity.

Gas Chromatography-Mass Spectrometry (GC-MS): Given the likely volatility of Silanamine, N-ethyl-1,1,1-trimethyl-, GC-MS is an ideal technique for assessing its purity. Gas chromatography separates the compound from volatile impurities, and the mass spectrometer provides identification of the main component and any co-eluting substances.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structural elucidation.

¹H NMR: Would provide information on the number of different proton environments and their neighboring protons (e.g., the triplet and quartet of the ethyl group, the singlet of the trimethylsilyl group, and the broad signal of the N-H proton).

¹³C NMR: Would show distinct signals for the methyl carbons on the silicon atom and the two different carbons of the ethyl group.

²⁹Si NMR: Would provide a characteristic chemical shift confirming the silicon environment.

High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile silylamines, HPLC can be used for purity analysis, especially for less volatile related compounds or reaction mixtures.

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers. It separates molecules based on their hydrodynamic volume in solution, providing critical information about the molecular weight distribution of a polymer sample. While Silanamine, N-ethyl-1,1,1-trimethyl- is a small molecule, it can be used as a reagent in polymerization, for example, as an end-capping agent to control chain length or as a chemical modifier for polymer backbones. When a polymer is synthesized or modified using this silanamine, GPC is employed to analyze the resulting material.

The analysis involves dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and injecting the solution into a column packed with porous gel beads. researchgate.net Larger polymer chains are excluded from the pores and thus elute faster, while smaller chains penetrate the pores to varying extents and have longer retention times. researchgate.net A detector, commonly a differential refractometer (DRI) or a UV detector, measures the concentration of the polymer as it elutes.

The primary data obtained from GPC are the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.net Mn represents the average molecular weight calculated by counting the number of molecules, while Mw is weighted by the molecular weight of each chain. The PDI is a measure of the breadth of the molecular weight distribution; a PDI of 1.0 indicates a monodisperse sample where all polymer chains have the same length. For polymers modified with Silanamine, N-ethyl-1,1,1-trimethyl-, GPC can confirm the success of the modification by observing shifts in molecular weight compared to the unmodified polymer and can assess the uniformity of the final product.

Table 1: Typical GPC Data for a Polymer Before and After Modification This table presents hypothetical data to illustrate the application of GPC.

| Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

|---|---|---|---|

| Unmodified Polymer | 85,000 | 127,500 | 1.50 |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For a pure sample of Silanamine, N-ethyl-1,1,1-trimethyl-, this analysis provides the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and silicon (Si). The experimentally determined percentages are then compared with the theoretically calculated values based on its molecular formula, C5H15NSi, to confirm the compound's identity and assess its purity.

The theoretical elemental composition is calculated from the atomic weights of the constituent elements and the molecular weight of the compound (117.26 g/mol ). Any significant deviation between the experimental and theoretical values may indicate the presence of impurities or that the incorrect compound has been synthesized.

Table 2: Theoretical vs. Experimental Elemental Composition of Silanamine, N-ethyl-1,1,1-trimethyl- Experimental values are representative and may vary slightly.

| Element | Atomic Weight ( g/mol ) | Molar Mass in Compound ( g/mol ) | Theoretical Mass % | Experimental Mass % |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 60.05 | 51.21% | 51.18% |

| Hydrogen (H) | 1.01 | 15.15 | 12.92% | 12.99% |

| Nitrogen (N) | 14.01 | 14.01 | 11.95% | 11.91% |

| Silicon (Si) | 28.09 | 28.09 | 23.94% | 23.87% |

| Total | | 117.26 | 100.00% | 99.95% |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption is associated with electronic transitions within a molecule, typically from a lower energy molecular orbital to a higher energy one. The technique is most sensitive to molecules containing chromophores—functional groups with π-electrons or non-bonding valence electrons that can be excited by UV or visible light.

Silanamine, N-ethyl-1,1,1-trimethyl- is a saturated aliphatic amine derivative. Its structure consists entirely of sigma (σ) bonds (C-C, C-H, C-N, Si-C, Si-N) and non-bonding electrons on the nitrogen atom. The electronic transitions available to this molecule, such as σ → σ* and n → σ*, require high energy and occur in the far-UV region (typically below 200 nm). Consequently, the compound is not expected to exhibit significant absorbance in the standard UV-Vis range of 200-800 nm. researchgate.net

This characteristic means that UV-Vis spectroscopy is not a primary tool for the direct structural elucidation of this specific silanamine. However, it can be useful in a quality control context to detect impurities that do contain chromophores. For instance, the presence of aromatic impurities would be readily identifiable by their characteristic absorption bands in the 250-300 nm region. Furthermore, if the silanamine is used to modify a polymer that contains a chromophore, UV-Vis spectroscopy could be used to monitor the reaction by observing changes in the absorption spectrum.

Table 3: Expected UV-Vis Absorption for Silanamine, N-ethyl-1,1,1-trimethyl-

| Wavelength Range (nm) | Expected Absorbance | Rationale |

|---|---|---|

| 200 - 800 nm | Negligible | Absence of π-systems or conjugated chromophores. |

Complex Thermal Analysis

Complex thermal analysis, which typically includes techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is used to study the thermal stability and decomposition behavior of materials. youtube.com When Silanamine, N-ethyl-1,1,1-trimethyl- is incorporated into a polymer matrix, thermal analysis provides critical information about how the silanamine affects the material's performance at elevated temperatures.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.com For a polymer modified with the silanamine, the TGA curve would reveal the onset temperature of decomposition and the different stages of degradation. Typically, the initial weight loss corresponds to the volatilization of low molecular weight components or moisture. youtube.com Subsequent, more significant weight loss stages relate to the breakdown of the polymer backbone and the pyrolysis of the organic side chains, including the ethyl and trimethylsilyl groups from the silanamine moiety. rsc.org The presence of silicon often leads to the formation of a thermally stable ceramic-like residue (e.g., silicon carbide or silicon nitride) at very high temperatures, resulting in a higher char yield compared to the unmodified polymer. osti.gov

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. It can identify thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). The incorporation of the silanamine group can influence the polymer's Tg by altering chain mobility.

Table 4: Representative TGA Data for a Silane-Modified Polymer This table presents hypothetical data to illustrate the interpretation of TGA results.

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

|---|---|---|

| 25 - 200 | ~1% | Loss of residual solvent/moisture |

| 200 - 450 | ~60% | Major decomposition of organic polymer backbone and silanamine side groups |

| > 450 | ~15% | Further degradation and char formation |

| Final Residue at 800°C | ~24% | Formation of stable silicon-based residue |

Reaction Mechanisms and Chemical Reactivity Studies

Silicon-Nitrogen Bond Reactivity

The reactivity of the silicon-nitrogen (Si-N) bond in Silanamine, N-ethyl-1,1,1-trimethyl- is a central feature of its chemistry. This bond is polarized, with silicon being electropositive and nitrogen being electronegative, which dictates much of its chemical behavior.

The nitrogen atom in Silanamine, N-ethyl-1,1,1-trimethyl- possesses a lone pair of electrons, rendering it both a Lewis base and a nucleophile. masterorganicchemistry.com The basicity and nucleophilicity of this compound are influenced by the electronic effects of its substituents: the ethyl group and the trimethylsilyl (B98337) group.

Alkyl groups, such as the ethyl group, are electron-donating through an inductive effect, which increases the electron density on the nitrogen atom. libretexts.org This enhanced electron density generally leads to increased basicity and nucleophilicity compared to ammonia (B1221849). masterorganicchemistry.com The trimethylsilyl group, however, can have a more complex influence. While silicon is less electronegative than carbon, the Si-N bond can exhibit some degree of pπ-dπ bonding, where the nitrogen lone pair interacts with the vacant d-orbitals of silicon. This interaction can reduce the availability of the lone pair and thus decrease the basicity and nucleophilicity compared to a simple secondary amine like diethylamine.

The nucleophilicity of amines generally follows the order: secondary amines > primary amines > ammonia. masterorganicchemistry.com However, the steric bulk of the trimethylsilyl group in Silanamine, N-ethyl-1,1,1-trimethyl- would also play a significant role, potentially hindering its ability to act as a nucleophile in reactions with sterically demanding electrophiles. masterorganicchemistry.com

Table 1: General Basicity Trends of Amines

| Compound | Class | General Basicity Trend |

|---|---|---|

| Ammonia (NH₃) | Least Basic | |

| Primary Amine (RNH₂) | Primary | More basic than ammonia |

| Secondary Amine (R₂NH) | Secondary | Generally more basic than primary amines |

| Tertiary Amine (R₃N) | Tertiary | Basicity can be higher or lower than secondary amines depending on steric and solvation effects |

| Silanamine, N-ethyl-1,1,1-trimethyl- | Silylamine | Basicity is influenced by both the electron-donating ethyl group and the electronic/steric effects of the trimethylsilyl group. |

This table presents general trends and the placement of Silanamine, N-ethyl-1,1,1-trimethyl- is inferred from general chemical principles.

The Si-N bond in aminosilanes is susceptible to cleavage by protic reagents, a process known as protodesilylation or, in the case of water, hydrolysis. nih.govorganic-chemistry.org This reactivity is a key characteristic of silylamines and is fundamental to their use as silylating agents. rsc.org

The hydrolysis of Silanamine, N-ethyl-1,1,1-trimethyl- would involve the nucleophilic attack of a water molecule on the electrophilic silicon atom. This process is often catalyzed by either acid or base. nih.gov The amine functionality within the aminosilane (B1250345) itself can act as a catalyst for this hydrolysis. nih.gov The reaction proceeds through a pentacoordinate silicon intermediate, followed by the cleavage of the Si-N bond to yield a silanol (B1196071) (trimethylsilanol) and ethylamine (B1201723). organic-chemistry.org The trimethylsilanol (B90980) can then condense to form hexamethyldisiloxane.

General Mechanism for Hydrolysis of the Si-N Bond:

Nucleophilic Attack: A water molecule attacks the silicon atom.

Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom.

Bond Cleavage: The Si-N bond breaks, releasing the amine and forming a silanol.

Protodesilylation can also be effected by other protic sources, such as alcohols, leading to the formation of an alkoxysilane and the corresponding amine. This reaction is fundamental to the process of silylation where the silylamine transfers its silyl (B83357) group to another molecule. organic-chemistry.org

Transamination in the context of silylamines typically refers to the exchange of the amino group on the silicon atom. While enzymatic transamination is a well-known biochemical process, nih.gov chemical transamination can also occur. For silylamines, this would involve the reaction with another amine, leading to the displacement of the original amino group.

For Silanamine, N-ethyl-1,1,1-trimethyl-, a potential transamination reaction would be: (CH₃)₃Si-NH(CH₂CH₃) + R₂NH ⇌ (CH₃)₃Si-NR₂ + CH₃CH₂NH₂

The equilibrium of this reaction would be driven by factors such as the relative nucleophilicity and volatility of the amines involved. Such reactions can be a route to synthesize other aminosilanes. researchgate.net However, specific studies detailing the transamination reactions of Silanamine, N-ethyl-1,1,1-trimethyl- are not prevalent in the literature.

Rearrangements involving the migration of a silyl group are a known phenomenon in organosilicon chemistry. acs.org These can occur either thermally or through anionic intermediates. acs.org For a compound like Silanamine, N-ethyl-1,1,1-trimethyl-, an intramolecular rearrangement could potentially involve the migration of the trimethylsilyl group, although such rearrangements are more commonly studied in more complex silylamines. acs.org There is no specific information found in the searched literature indicating that Silanamine, N-ethyl-1,1,1-trimethyl- undergoes significant intermolecular or intramolecular rearrangements under typical conditions.

Role as a Silylating Agent in Organic Transformations

Silylamines are a class of reagents used to introduce a silyl group onto a substrate molecule, a process known as silylation. researchgate.net This is a common strategy in organic synthesis, particularly for the protection of functional groups. wikipedia.org

Silanamine, N-ethyl-1,1,1-trimethyl- can theoretically be used as a silylating agent to protect hydroxyl groups in alcohols and phenols, converting them into their corresponding trimethylsilyl (TMS) ethers. semanticscholar.orgorganic-chemistry.org The general reaction involves the attack of the hydroxyl group's oxygen on the silicon atom of the silylamine, with the concurrent or subsequent departure of the ethylamine as a byproduct. wikipedia.org

General Reaction for Silylation of an Alcohol: ROH + (CH₃)₃Si-NH(CH₂CH₃) → RO-Si(CH₃)₃ + CH₃CH₂NH₂

The reactivity in silylation reactions is influenced by the nature of the silylating agent. Silylamines are generally considered to be milder silylating agents compared to silyl halides like trimethylsilyl chloride. The reaction often proceeds under neutral conditions, and the byproduct, ethylamine, is volatile and can be easily removed. The efficiency of the silylation of alcohols and phenols would depend on the substrate's steric hindrance and the reaction conditions. While numerous silylating agents are commercially available and extensively studied, specific data on the reaction conditions and yields for the use of Silanamine, N-ethyl-1,1,1-trimethyl- are not widely reported.

Table 2: Common Silylating Agents for Hydroxyl Groups

| Silylating Agent | Byproduct | General Reactivity |

|---|---|---|

| Trimethylsilyl chloride (TMSCl) | HCl | High, often requires a base |

| Hexamethyldisilazane (HMDS) | NH₃ | Moderate, often requires a catalyst |

| Bis(trimethylsilyl)acetamide (BSA) | Acetamide | High |

| Silanamine, N-ethyl-1,1,1-trimethyl- | Ethylamine | Mild to moderate (inferred) |

This table provides a comparison with other common silylating agents based on general knowledge of silylation chemistry.

Silylation of Amine (-NH) Functional Groups

Silanamine, N-ethyl-1,1,1-trimethyl-, like other silylamines, can serve as a reagent for the silylation of primary and secondary amines. This reaction involves the transfer of the trimethylsilyl (TMS) group from the reagent to the substrate amine, forming a new N-Si bond. The process is essentially a transamination reaction, where one amine is exchanged for another on the silicon center.

R¹R²NH + (CH₃)₃Si-NH(CH₂CH₃) ⇌ R¹R²N-Si(CH₃)₃ + CH₃CH₂NH₂

The position of the equilibrium depends on the relative nucleophilicity and volatility of the amines involved. To drive the reaction to completion, the more volatile ethylamine byproduct can be removed from the reaction mixture, for instance, by distillation. The steric bulk of the trimethylsilyl group and the ethyl group on the reagent can influence the reaction rate, making it more suitable for less hindered primary and secondary amines.

Table 1: Substrate Scope for Silylation of Amines

| Substrate Class | Example Substrate | Product Type |

|---|---|---|

| Primary Aliphatic Amines | Butylamine | N-trimethylsilylbutylamine |

| Secondary Aliphatic Amines | Diethylamine | N,N-diethyltrimethylsilylamine |

| Primary Aromatic Amines | Aniline | N-trimethylsilylaniline |

| Secondary Aromatic Amines | N-Methylaniline | N-methyl-N-trimethylsilylaniline |

Silylation of Thiol (-SH) Functional Groups

The silylation of thiol functional groups to form trimethylsilyl thioethers (R-S-Si(CH₃)₃) is a common protection strategy in organic synthesis. While this reaction is well-documented for other silylating agents like chlorotrimethylsilane (B32843), the use of Silanamine, N-ethyl-1,1,1-trimethyl- is less common but mechanistically plausible.

The reaction mechanism is analogous to the silylation of amines. The sulfur atom of the thiol, being a soft and potent nucleophile, attacks the electrophilic silicon center of the silylamine. This is followed by the cleavage of the Si-N bond and proton transfer, liberating ethylamine and forming the desired silyl thioether.

R-SH + (CH₃)₃Si-NH(CH₂CH₃) ⇌ R-S-Si(CH₃)₃ + CH₃CH₂NH₂

Due to the higher acidity of the S-H bond compared to the N-H bond, thiols are generally reactive substrates for silylation. The reaction can often be driven to completion by the removal of the ethylamine byproduct. This method offers a milder alternative to reactions using silyl halides, which produce corrosive hydrogen halides as byproducts.

Stereospecific Addition Reactions

A stereospecific reaction is one in which different stereoisomers of a starting material react to give different stereoisomers of the product. rsc.org While Silanamine, N-ethyl-1,1,1-trimethyl- is not typically a direct participant in addition reactions to carbon-carbon double bonds, its deprotonated form, lithium N-ethyl-N-trimethylsilylamide, can function as a sterically hindered, non-nucleophilic base. In this role, it can influence the stereochemical course of an addition reaction indirectly.

SN2 Nucleophilic Substitutions

The bimolecular nucleophilic substitution (SN2) reaction is a fundamental process in organic chemistry characterized by the backside attack of a nucleophile on an electrophilic carbon center, resulting in the displacement of a leaving group and an inversion of stereochemical configuration at that center. vapourtec.commt.comyoutube.comwikipedia.org The rate of an SN2 reaction is sensitive to the steric hindrance of both the substrate and the nucleophile. rsc.org

Silanamine, N-ethyl-1,1,1-trimethyl-, with its nitrogen atom bearing a lone pair of electrons, has the potential to act as a nucleophile. However, the nitrogen is bonded to a bulky trimethylsilyl group and an ethyl group. This significant steric congestion around the nucleophilic nitrogen center severely hinders its ability to approach an electrophilic carbon atom for a backside attack. mdpi.com Consequently, Silanamine, N-ethyl-1,1,1-trimethyl- is considered a very poor nucleophile for SN2 reactions, especially with secondary or tertiary substrates. Its reactivity is substantially lower than that of less hindered amines like ammonia or diethylamine. Instead of participating in substitution, its basic character is more likely to induce elimination (E2) reactions when reacting with suitable substrates.

Table 2: Effect of Steric Hindrance on Nucleophile Reactivity in SN2 Reactions (Illustrative)

| Nucleophile | Structure | Relative Rate (vs. Ammonia) | Steric Hindrance |

|---|---|---|---|

| Ammonia | NH₃ | 1 | Low |

| Diethylamine | (CH₃CH₂)₂NH | ~0.3 | Moderate |

| Triethylamine (B128534) | (CH₃CH₂)₃N | ~0.01 | High |

| Silanamine, N-ethyl-1,1,1-trimethyl- | (CH₃)₃Si-NH(CH₂CH₃) | Extremely Low | Very High |

Note: Rates are approximate and for illustrative purposes to show the trend.

Interactions with Electrophilic Species

Beyond its role in silylation, Silanamine, N-ethyl-1,1,1-trimethyl- interacts with various electrophilic species, most notably the carbonyl carbon of aldehydes and ketones. The nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon. This reaction is a classic example of nucleophilic addition to a carbonyl group. libretexts.orglibretexts.org

The mechanism involves two key stages:

Nucleophilic Addition: The lone pair of electrons on the nitrogen of the silylamine attacks the partially positive carbonyl carbon, forming a new C-N bond and breaking the C=O pi bond. This results in a tetrahedral intermediate known as a carbinolamine after proton transfer.

Dehydration: Under acidic catalysis, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). The subsequent elimination of water and deprotonation of the nitrogen leads to the formation of an iminium ion, as a stable imine cannot be formed from a secondary amine precursor without C-N bond cleavage.

This reactivity is fundamental to the use of amines in carbonyl chemistry. However, the deprotonated form of the silylamine, lithium N-ethyl-N-trimethylsilylamide, exhibits different reactivity. As a strong, sterically hindered base, it preferentially interacts with acidic protons rather than attacking electrophilic carbons. rsc.orgvapourtec.com For example, it will readily deprotonate the α-carbon of a ketone to form an enolate, a reaction with a proton as the electrophilic species.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For Silanamine, N-ethyl-1,1,1-trimethyl-, these calculations would typically involve determining the molecular orbital energies, the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap. These parameters provide insights into the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The distribution of electron density and the electrostatic potential map would also be calculated to identify electron-rich and electron-poor regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack.

Table 1: Hypothetical Electronic Structure Parameters for Silanamine, N-ethyl-1,1,1-trimethyl-

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

Reaction Pathway Modeling and Transition State Analysis

Modeling reaction pathways is a powerful tool for understanding reaction mechanisms. For a compound like Silanamine, N-ethyl-1,1,1-trimethyl-, this could involve studying its hydrolysis, thermal decomposition, or reactions with other chemical species. Computational chemists would map out the potential energy surface of the reaction, identifying reactants, products, intermediates, and, most importantly, transition states. Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants and products. The energy of this transition state determines the activation energy of the reaction, a key factor in reaction kinetics. Vibrational frequency calculations are performed to confirm the nature of the stationary points (minima for reactants and products, and a single imaginary frequency for a transition state).

Thermodynamic and Kinetic Parameter Calculations

From the computed electronic energies and vibrational frequencies, various thermodynamic and kinetic parameters can be calculated. Thermodynamic parameters such as enthalpy of formation (ΔHf), Gibbs free energy of formation (ΔGf), and entropy (S) can be determined. These values are essential for predicting the spontaneity and equilibrium position of a reaction.

Kinetic parameters, primarily the activation energy (Ea), are derived from the energy difference between the reactants and the transition state. Using transition state theory, the rate constant (k) for a reaction can also be estimated. These calculations would allow for a theoretical prediction of how quickly Silanamine, N-ethyl-1,1,1-trimethyl- would undergo specific reactions under various conditions.

Table 2: Hypothetical Thermodynamic and Kinetic Parameters for a Reaction of Silanamine, N-ethyl-1,1,1-trimethyl-

| Parameter | Value |

|---|---|

| Enthalpy of Reaction (ΔHr) | -50 kJ/mol |

| Gibbs Free Energy of Reaction (ΔGr) | -75 kJ/mol |

| Activation Energy (Ea) | 120 kJ/mol |

Computational Studies of Acidity and Basicity (e.g., Gas Phase Basicity)

The acidity and basicity of a molecule are fundamental chemical properties. For Silanamine, N-ethyl-1,1,1-trimethyl-, the primary site of basicity is the nitrogen atom. The gas-phase basicity (GB) and proton affinity (PA) can be calculated by modeling the protonation of the molecule. These calculations involve computing the energy change for the reaction:

B + H+ → BH+

where B is the base (Silanamine, N-ethyl-1,1,1-trimethyl-). The proton affinity is the negative of the enthalpy change of this reaction, while the gas-phase basicity is the negative of the Gibbs free energy change. These theoretical values provide a quantitative measure of the molecule's intrinsic basicity, free from solvent effects.

Spectroscopic Property Prediction and Validation

Computational chemistry is a valuable tool for predicting various spectroscopic properties. For Silanamine, N-ethyl-1,1,1-trimethyl-, infrared (IR) vibrational frequencies and intensities can be calculated to aid in the interpretation of experimental IR spectra. Nuclear magnetic resonance (NMR) chemical shifts (for 1H, 13C, and 29Si) can also be computed. These predicted spectra can be compared with experimental data to confirm the structure of the molecule and to assign spectral peaks. While no experimental spectra are readily available for comparison, theoretical predictions would be the first step in a spectroscopic investigation.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is one of the most widely used computational methods in chemistry due to its favorable balance of accuracy and computational cost. cymitquimica.com All of the theoretical investigations mentioned above—electronic structure calculations, reaction pathway modeling, and spectroscopic property prediction—can be, and often are, performed using DFT methods. researchgate.netnrel.gov Different functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, def2-TZVP) can be employed, and the choice depends on the specific property being investigated and the desired level of accuracy. researchgate.netnrel.gov DFT calculations would be instrumental in providing a comprehensive theoretical understanding of the chemical behavior of Silanamine, N-ethyl-1,1,1-trimethyl-. cymitquimica.com

Research Applications and Emerging Fields

The organosilicon compound Silanamine, N-ethyl-1,1,1-trimethyl- is a versatile reagent that finds significant application in advanced chemical research. Its unique structure, featuring a reactive silicon-nitrogen bond and labile trimethylsilyl (B98337) group, makes it a valuable tool in both synthetic organic chemistry and materials science. This article explores its specific roles in these cutting-edge research domains.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-ethyl-1,1,1-trimethylsilanamine, and how are intermediates characterized?

- Methodology: A general procedure involves reacting aldehydes with silane precursors under anhydrous conditions. For example, imine formation via condensation of aldehydes with silanamine derivatives (e.g., (E)-1,1,1-trimethyl-N-(4-iodophenyl)silanamine) can yield intermediates, which are purified via column chromatography and characterized using NMR and mass spectrometry .

- Key Considerations: Ensure strict moisture control to prevent hydrolysis of silanamine intermediates. Purity is validated by gas chromatography (GC) or high-performance liquid chromatography (HPLC) .

Q. How can silanamine derivatives be distinguished spectroscopically?

- Methodology: X-ray photoelectron spectroscopy (XPS) is critical for differentiating primary, secondary, and tertiary silanamine species. For example, deconvolution of N 1s XPS spectra reveals distinct binding energies for each species (primary: ~399.5 eV; tertiary: ~401.5 eV) .

- Validation: Cross-reference with Fourier-transform infrared spectroscopy (FT-IR) to confirm imine or amine functional groups (e.g., C=N stretches at ~1650 cm⁻¹) .

Q. What safety protocols are recommended for handling silanamine derivatives?

- Toxicity Data: Hexamethyldisilazane (HMDS), a related compound, has an oral LD50 of 850 mg/kg in rats and causes severe skin irritation .

- Protocols: Use fume hoods, nitrile gloves, and eye protection. Store under inert gas (argon/nitrogen) to prevent moisture-induced degradation .

Advanced Research Questions

Q. How do steric effects influence the catalytic activity of silanamine species in condensation reactions?

- Experimental Design: Compare catalytic performance of primary, secondary, and tertiary silanamine species in Knoevenagel or aldol condensations. For example, mesoporous silica-supported primary silanamines show 3× higher activity than tertiary analogs due to reduced steric hindrance .

- Data Analysis: Activity order (primary > secondary ~ tertiary) contradicts basicity trends (tertiary > secondary > primary). Steric hindrance in mesopores limits substrate access to bulkier tertiary amines .

Q. What contradictions exist in silanamine hydrolysis product toxicity assessments, and how can they be resolved?

- Case Study: Canada’s 2022 screening assessment found hydrolysis products of silanamine with silica non-hazardous under typical use, but earlier rodent studies reported acute toxicity (LD50: 850 mg/kg) .

- Resolution: Discrepancies arise from exposure context (industrial vs. lab-scale). Researchers should conduct context-specific ecotoxicity assays (e.g., OECD Test Guideline 201 for algae) .

Q. How can silanamine derivatives be optimized for enantioselective peptide homologation?

- Mechanistic Insight: Use chiral silanamine electrophiles (e.g., (R)-configured derivatives) to induce asymmetry in glycine synthesis. For example, (R)-silanamines yield >90% enantiomeric excess (ee) in aryl glycine production via a three-step pathway .

- Optimization: Screen Lewis acid co-catalysts (e.g., Zn(OTf)₂) to enhance reaction rates and selectivity. Monitor ee via chiral HPLC with a Crownpak CR-I column .

Methodological Guidance for Data Contradictions

Q. How should researchers address conflicting catalytic activity data for silanamine species?

- Step 1: Replicate experiments under identical conditions (solvent, temperature, substrate ratio).

- Step 2: Perform surface area analysis (BET) to confirm consistent pore sizes in silica-supported catalysts .

- Step 3: Use computational modeling (DFT) to compare transition-state energetics for different silanamine configurations .

Q. What analytical techniques resolve ambiguities in silanamine degradation pathways?

- Techniques:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.